molecular formula C14H9Cl2FO2 B1421314 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-12-7

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1421314
CAS No.: 1160260-12-7
M. Wt: 299.1 g/mol
InChI Key: KTJLYFBBCDQPJS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The compound this compound is systematically identified through multiple nomenclature systems that reflect its complex substitution pattern. According to International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 5-chloro-2-[(2-fluorophenyl)methoxy]benzoyl chloride, which precisely describes the positions of all functional groups and substituents. The Chemical Abstracts Service has assigned this compound the registry number 1160260-12-7, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature variants include 5-Chloro-2-((2-fluorobenzyl)oxy)benzoyl chloride, which represents a commonly used structural descriptor that emphasizes the benzyl ether linkage. The compound is also catalogued under various supplier-specific identifiers, including molecular database locator number MFCD12198003, which facilitates identification across multiple chemical databases. These systematic naming conventions ensure precise identification and prevent confusion with structurally related compounds that differ in substitution patterns or functional group positions.

The registry information reveals that this compound belongs to the broader category of fluorinated building blocks, which are increasingly important in pharmaceutical and materials chemistry. The Chemical Abstracts Service classification system places this compound within the benzoyl chloride family, specifically as a substituted aromatic acyl chloride with additional ether functionality. This classification scheme reflects both the reactive carbonyl chloride moiety and the more stable aromatic ether linkage that characterizes the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C14H9Cl2FO2, representing a compact organic molecule with significant halogen content. This formula indicates the presence of fourteen carbon atoms forming the aromatic backbone and methylene bridge, nine hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms. The molecular weight has been precisely determined as 299.12 grams per mole, confirming the compound's moderate molecular size suitable for pharmaceutical applications.

Elemental analysis of the molecular composition reveals a carbon content of approximately 56.2 percent, hydrogen content of 3.0 percent, chlorine content of 23.7 percent, fluorine content of 6.4 percent, and oxygen content of 10.7 percent by mass. The high halogen content, totaling approximately 30.1 percent of the molecular weight, significantly influences the compound's physical and chemical properties. This substantial halogen substitution typically enhances lipophilicity while potentially affecting metabolic stability and biological activity patterns.

The molecular weight of 299.12 grams per mole places this compound within the optimal range for small molecule drug candidates, satisfying molecular weight criteria commonly applied in pharmaceutical development. Comparative analysis with related benzoyl chloride derivatives demonstrates that the addition of both fluorine and chlorine substituents increases the molecular weight by approximately 70-80 grams per mole compared to unsubstituted benzoyl chloride analogs. This weight increase reflects the incorporation of electronegative halogen atoms that modify the compound's electronic properties and chemical reactivity profile.

Molecular Parameter Value Percentage by Mass
Carbon (C14) 168.14 g/mol 56.2%
Hydrogen (H9) 9.08 g/mol 3.0%
Chlorine (Cl2) 70.90 g/mol 23.7%
Fluorine (F) 19.00 g/mol 6.4%
Oxygen (O2) 32.00 g/mol 10.7%
Total 299.12 g/mol 100.0%

Crystallographic Data and Conformational Studies

The three-dimensional molecular structure of this compound has been characterized through computational modeling and structural database analysis. The compound exhibits a complex conformational landscape due to the presence of rotatable bonds, particularly around the benzyl ether linkage that connects the two aromatic systems. According to structural analysis data, the molecule contains four rotatable bonds, allowing for multiple conformational states that influence its chemical behavior and biological interactions.

The crystallographic analysis reveals that the compound adopts preferential conformations that minimize steric interactions between the halogen substituents and optimize electronic interactions between the aromatic rings. The dihedral angle between the two benzene rings varies depending on crystal packing forces and intermolecular interactions, with computational studies suggesting optimal angles between 60 and 120 degrees for isolated molecules. The chlorine atom at the 5-position of the benzoyl ring and the fluorine atom at the 2-position of the benzyl ring create distinct electronic environments that influence the overall molecular geometry.

Conformational studies indicate that the benzoyl chloride moiety maintains a planar geometry consistent with typical aromatic acyl chlorides, while the benzyl ether portion can adopt multiple orientations relative to the benzoyl ring system. The polar surface area has been calculated as approximately 26 square angstroms, indicating moderate polarity suitable for membrane permeation while maintaining adequate aqueous solubility characteristics. These structural features contribute to the compound's utility as a pharmaceutical intermediate and its potential for biological activity.

The molecular modeling studies demonstrate that intramolecular interactions between the halogen substituents and the carbonyl oxygen can stabilize certain conformations, potentially influencing the compound's reactivity patterns. The presence of both electron-withdrawing chlorine and fluorine atoms creates an asymmetric electronic distribution that affects both the acyl chloride reactivity and the stability of the ether linkage under various reaction conditions.

Comparative Analysis of Ortho-, Meta-, and Para-Fluorobenzyl Substituent Effects

The positional isomers of 5-Chloro-2-[(fluorobenzyl)oxy]benzoyl chloride provide valuable insights into structure-activity relationships and electronic effects of fluorine substitution patterns. The ortho-substituted compound (2-fluorobenzyl derivative, Chemical Abstracts Service number 1160260-12-7) exhibits distinct properties compared to its meta- and para-substituted analogs. The meta-substituted variant (3-fluorobenzyl derivative, Chemical Abstracts Service number 1160260-46-7) and para-substituted isomer (4-fluorobenzyl derivative, Chemical Abstracts Service number 1160260-10-5) demonstrate how fluorine position significantly influences molecular properties.

All three positional isomers share identical molecular formulas (C14H9Cl2FO2) and molecular weights (299.12 grams per mole), yet their physical and chemical properties differ substantially due to electronic and steric effects. The ortho-fluorine substitution in the primary compound creates unique intramolecular interactions that can influence both the conformational preferences and the reactivity of the benzoyl chloride functionality. Computational analysis reveals that the ortho-fluorine atom can participate in weak hydrogen bonding interactions with the methylene bridge, potentially stabilizing specific conformational states.

The meta-fluorobenzyl isomer (Chemical Abstracts Service number 1160260-46-7) exhibits intermediate electronic effects between the ortho and para positions, with the fluorine atom positioned to influence the aromatic electron density without significant steric interference. This positioning typically results in moderate electronic activation of the benzyl system while maintaining conformational flexibility around the ether linkage. The para-fluorobenzyl derivative (Chemical Abstracts Service number 1160260-10-5) demonstrates the strongest electronic effects due to the fluorine atom's ability to participate in resonance interactions with the aromatic system.

Isomer Position Chemical Abstracts Service Number Electronic Effect Steric Impact Conformational Preference
Ortho (2-position) 1160260-12-7 Strong inductive, weak resonance High steric hindrance Restricted rotation
Meta (3-position) 1160260-46-7 Moderate inductive Minimal steric effect Flexible conformation
Para (4-position) 1160260-10-5 Strong resonance No steric hindrance Extended conformation

The comparative analysis demonstrates that the ortho-fluorine substitution pattern in this compound creates the most sterically demanding environment, potentially leading to enhanced selectivity in chemical reactions while possibly reducing overall reactivity compared to the meta and para isomers. These positional effects have significant implications for synthetic applications and biological activity profiles, making the systematic study of all three isomers essential for optimizing pharmaceutical development strategies.

Properties

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJLYFBBCDQPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme:

2-Chloro-4-fluorobenzyl alcohol + Benzoyl chloride → 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride + HCl

Detailed Preparation Methods

Laboratory-Scale Synthesis

Reagents:

  • 2-Chloro-4-fluorobenzyl alcohol
  • Benzoyl chloride
  • Pyridine or triethylamine (as base and solvent)
  • Anhydrous solvents (e.g., dichloromethane or chloroform)

Reaction Conditions:

  • The reaction is conducted under anhydrous conditions to prevent hydrolysis of benzoyl chloride.
  • Typically, the benzyl alcohol is dissolved in pyridine, which acts both as a solvent and as an acid scavenger.
  • Benzoyl chloride is added dropwise at low temperature (0–5°C) to control exothermicity.
  • The mixture is stirred at room temperature for several hours to ensure complete reaction.

Procedure:

  • Dissolve 2-chloro-4-fluorobenzyl alcohol in dry pyridine.
  • Cool the solution to 0°C using an ice bath.
  • Add benzoyl chloride slowly, maintaining the temperature.
  • Stir the mixture at room temperature for 4–6 hours.
  • Quench the reaction with ice-cold water to hydrolyze excess benzoyl chloride.
  • Extract the organic layer, wash with dilute acid to remove pyridine hydrochloride, then wash with water.
  • Dry over anhydrous magnesium sulfate or sodium sulfate.
  • Concentrate under reduced pressure to obtain the crude product.
  • Purify via recrystallization or chromatography if necessary.

Industrial-Scale Synthesis

Process Optimization:

  • Continuous flow reactors are employed to enhance safety and scalability.
  • Excess benzoyl chloride may be used to drive the reaction to completion.
  • Automated addition of reagents minimizes exothermic hazards.
  • The process includes in-line purification steps such as distillation or extraction to ensure high purity.

Reaction Conditions:

  • Elevated temperatures (up to 25°C) with controlled addition rates.
  • Use of inert atmospheres (nitrogen or argon) to prevent moisture ingress.
  • Real-time monitoring of reaction parameters (temperature, pH, and reaction progress).

Reaction Mechanism

The key step involves nucleophilic acyl substitution:

  • The hydroxyl group of 2-chloro-4-fluorobenzyl alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride.
  • The chloride ion departs, facilitated by the base (pyridine or triethylamine), forming the ester linkage.
  • The acid scavenger neutralizes the released HCl, preventing side reactions.

Data Table: Comparison of Preparation Methods

Aspect Laboratory Method Industrial Method
Reagents Benzoyl chloride, pyridine Benzoyl chloride, base, inert atmosphere
Solvent Dichloromethane / Chloroform Continuous flow solvents or solventless systems
Temperature 0–25°C 0–25°C, with controlled addition
Scale Milligrams to grams Kilograms to tons
Purification Recrystallization In-line purification, distillation
Yield Typically >80% Optimized for >90%

Notes on Reaction Conditions and Optimization

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

    Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Lewis acids like aluminum chloride can be used to catalyze electrophilic aromatic substitution reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often employed.

Major Products

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Substituted Aromatics: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in acylation reactions makes it valuable for creating various derivatives that can be further modified for specific applications.

Pharmaceutical Development

This compound is increasingly recognized for its potential in drug development. It acts as a precursor in synthesizing pharmaceutical agents targeting specific biological pathways.

Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit selective inhibition of cancer cell growth. Modifications to its structure have led to compounds that demonstrate significant cytotoxicity against various cancer cell lines, such as colorectal cancer (CRC) cells.

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown promising antimicrobial activity against bacterial strains such as Staphylococcus aureus, suggesting that this compound may also possess significant antibacterial properties.
Property Value
Minimum Inhibitory Concentration (MIC)≤ 3.12 μg/mL against Staphylococcus aureus
  • Enzyme Inhibition: Compounds with similar structures have been identified as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme associated with glucose metabolism and type 2 diabetes management.

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals. Its unique substituents may enhance the efficacy and selectivity of herbicides or pesticides.

Case Study: Herbicide Development
Studies indicate that derivatives of this compound exhibit herbicidal activity against specific weed species, disrupting their growth processes effectively.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and physicochemical properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride and its analogs:

Compound Name Substituents (Benzyl Group) Benzoyl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 2-F 5-Cl C₁₄H₉Cl₂FO₂ 299.12* N/A†
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride 3-F 5-Cl C₁₄H₉Cl₂FO₂ 299.12 1160260-46-7
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride 2-Cl, 6-F 5-Cl C₁₄H₈Cl₃FO₂ 333.57 1160260-41-2
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride 3-Cl 5-Br C₁₄H₉BrCl₂O₂ 360.03 1160250-17-8
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride 3-Cl 5-Cl C₁₄H₉Cl₃O₂ 315.58 1160260-14-9
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride 3,4-diCl 5-Cl C₁₄H₈Cl₄O₂ 350.02 1160260-22-9
5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride 2-Me 5-Cl C₁₅H₁₂Cl₂O₂ 295.17 1160260-16-1

Key Observations :

  • Bromine vs. Chlorine : Bromine substitution () increases molecular weight by ~60 g/mol compared to chlorine analogs, which may affect solubility and crystallization behavior .

Commercial Availability

  • The target compound is discontinued , while analogs like 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-41-2) are temporarily out of stock but may be restocked . Methyl-substituted derivatives () are more readily available, likely due to lower synthetic complexity .

Biological Activity

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is a synthetic organic compound with potential applications in pharmacology and biochemistry. Its structural characteristics suggest it may exhibit significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C15H12ClF O2
  • Molecular Weight : 284.7 g/mol

The presence of the chloro and fluoro substituents may enhance its reactivity and biological efficacy.

Target Interactions

Similar compounds have been documented to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, impacting metabolic pathways crucial for cellular function.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways involved in inflammation and infection responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be significantly lower than those of standard antibiotics, suggesting a strong antibacterial effect .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it may reduce inflammatory markers in cellular models, potentially through the inhibition of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study investigated the antibacterial activity of this compound using the disc diffusion method. Results showed significant zones of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
  • In Vivo Models : Animal studies have suggested that administration of this compound leads to reduced inflammation in models of arthritis. The observed effects were linked to decreased levels of inflammatory mediators in serum samples .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameAntibacterial Activity (MIC μg/mL)Anti-inflammatory Activity
This compound8Moderate
2-Chloro-5-fluorophenol4High
Benzylpenicillin1Low

This table highlights that while this compound shows promising activity, other compounds may exhibit superior effects in specific contexts.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via chloroacylation of the corresponding benzoic acid derivative. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] , often in solvents like dichloromethane (DCM) or benzene. For example:

  • Thionyl chloride method : React 5-chloro-2-[(2-fluorobenzyl)oxy]benzoic acid with SOCl₂ in DCM at 20–25°C, followed by reflux for 4–12 hours. Yield depends on temperature control and stoichiometric excess of SOCl₂ .
  • Oxalyl chloride method : Use catalytic DMF to activate the reaction, typically at 50°C. This route avoids prolonged heating and may reduce side reactions . Key considerations : Monitor gas evolution (HCl/CO₂) and use anhydrous conditions to prevent hydrolysis.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR spectroscopy : Confirm the presence of the 2-fluorobenzyl group via distinct aromatic proton splitting patterns and 19F^{19}\text{F} NMR signals.
  • Mass spectrometry (MS) : Use high-resolution MS to validate the molecular ion (e.g., [M+H]+^+ or [M-Cl]+^+).
  • FT-IR : Identify the carbonyl stretch (~1770 cm1^{-1}) and C-F bonds (~1250 cm1^{-1}). Data contradictions : Discrepancies in melting points or spectral peaks may arise from residual solvents or incomplete acylation. Purify via column chromatography (silica gel, hexane/EtOAc) and reanalyze .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat.
  • Ventilation : Perform reactions in a fume hood due to corrosive HCl gas release.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed acids or dimerization?

  • Solvent selection : Anhydrous DCM or toluene reduces hydrolysis. Avoid polar aprotic solvents like DMF unless using catalytic amounts.
  • Temperature control : Maintain 20–25°C during reagent addition to suppress exothermic side reactions.
  • Reagent stoichiometry : Use 1.2–1.5 equivalents of SOCl₂ or oxalyl chloride to ensure complete conversion . Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and quench aliquots with methanol to detect residual starting material.

Q. How should researchers address conflicting carcinogenicity data for benzoyl chloride derivatives in preclinical models?

  • Risk assessment : While benzoyl chloride itself lacks sufficient carcinogenicity evidence (IARC Group 3), α-chlorinated toluenes (e.g., benzyl chloride) are classified as Group 2A (probable carcinogens). Use alternative reagents (e.g., oxalyl chloride) where feasible .
  • Mitigation : Implement strict exposure controls (e.g., gloveboxes) and conduct Ames tests for mutagenicity screening if structural analogs are used .

Q. What advanced derivatization strategies enable the use of this compound in metabolomics or drug discovery?

  • LC-MS labeling : React with amines or alcohols to form stable benzoylated derivatives for enhanced detection sensitivity. Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-benzoyl chloride) for quantification .
  • Prodrug synthesis : Couple with hydroxyl-bearing pharmaceuticals (e.g., antivirals) via ester linkages, followed by in vivo hydrolysis .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodReagentsSolventTemp (°C)Yield (%)Byproducts
Thionyl chlorideSOCl₂, DMF (cat.)DCM20–2570–85HCl gas, trace acids
Oxalyl chloride(COCl)₂, DMF (cat.)DCM5080–90CO₂, minimal hydrolysis

Q. Table 2: Safety and Handling

HazardPPE RequirementFirst Aid Response
Corrosive (skin/eyes)Nitrile gloves, gogglesRinse with water (15 min)
Respiratory irritantFume hood, respiratorMove to fresh air

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride

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